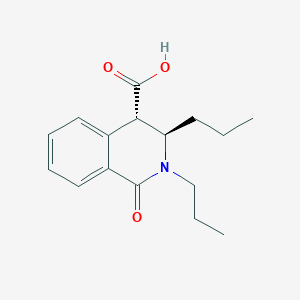
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a complex organic compound with a unique structure that includes a tetrahydroisoquinoline core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the dipropyl groups and the carboxylic acid functionality. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the areas of neuropharmacology and cancer research.
Medicine: It may be used in the development of new therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-(2-Bromoacetyl)-4-ethyl-1-pyrrolidinecarboxylic acid phenylmethyl ester: This compound shares a similar core structure but differs in its functional groups and substituents.
(2R,3R)-2,3-Dibromo-3-phenylpropanoic acid: Another structurally related compound with different substituents and potential biological activities.
Uniqueness
(3R,4S)-1-Oxo-2,3-dipropyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both dipropyl groups and a carboxylic acid functionality. These features contribute to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H21NO3 |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(3R,4S)-1-oxo-2,3-dipropyl-3,4-dihydroisoquinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H21NO3/c1-3-7-13-14(16(19)20)11-8-5-6-9-12(11)15(18)17(13)10-4-2/h5-6,8-9,13-14H,3-4,7,10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
InChI Key |
WTVVAKCQUDWFAD-KGLIPLIRSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@H](C2=CC=CC=C2C(=O)N1CCC)C(=O)O |
Canonical SMILES |
CCCC1C(C2=CC=CC=C2C(=O)N1CCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















